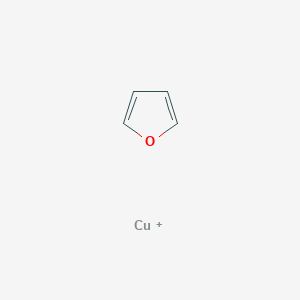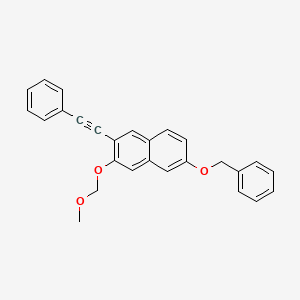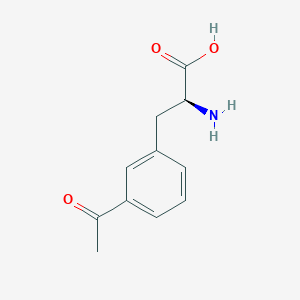
m-Acetylphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Acetylphenylalanine: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the amino group of the phenylalanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of m-Acetylphenylalanine can be achieved through several synthetic routes. One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for various derivatives of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation techniques. The use of robust catalysts like Raney nickel and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: m-Acetylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group.
Reduction: The acetyl group can be reduced to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
m-Acetylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of m-Acetylphenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis, influencing the structure and function of proteins. Additionally, its acetyl group can participate in various biochemical reactions, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- N-Acetylphenylalanine
- p-Acetylphenylalanine
- o-Acetylphenylalanine
Comparison: m-Acetylphenylalanine is unique due to its specific acetylation at the meta position, which can influence its reactivity and interaction with biological molecules. Compared to its ortho and para counterparts, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Eigenschaften
CAS-Nummer |
474519-58-9 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2S)-3-(3-acetylphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-3-8(5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
IBCKYXVMEMSMQM-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
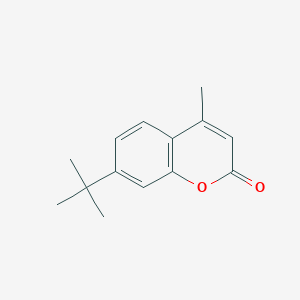
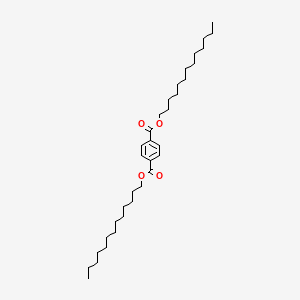
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
